4-Chloro-3,5-dinitrobenzotrifluoride

Catalog No.
S599816
CAS No.
393-75-9
M.F
C7H2ClF3N2O4
M. Wt
270.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3,5-dinitrobenzotrifluoride

CAS Number

393-75-9

Product Name

4-Chloro-3,5-dinitrobenzotrifluoride

IUPAC Name

2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene

Molecular Formula

C7H2ClF3N2O4

Molecular Weight

270.55 g/mol

InChI

InChI=1S/C7H2ClF3N2O4/c8-6-4(12(14)15)1-3(7(9,10)11)2-5(6)13(16)17/h1-2H

InChI Key

HFHAVERNVFNSHL-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C(F)(F)F

Synonyms

2-Chloro-1,3-dinitro-5-(trifluoromethyl)-benzene;4-Chloro-α,α,α-trifluoro-3,5-dinitro-toluene; 1,3-Dinitro-2-chloro-5-(trifluoromethyl)benzene; 1-Chloro-2,6-dinitro-4-(trifluoromethyl)benzene; 2,6-Dinitro-4-(trifluoromethyl)chlorobenzene; 2-Chloro-1

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C(F)(F)F

The exact mass of the compound 4-Chloro-3,5-dinitrobenzotrifluoride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88274. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Chlorobenzenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chloro-3,5-dinitrobenzotrifluoride (CAS 393-75-9) is a highly activated, poly-substituted aromatic building block characterized by a chlorine atom flanked by two ortho-nitro groups and a para-trifluoromethyl group. This specific electronic configuration renders the compound exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr). In industrial procurement, it is primarily sourced as the critical late-stage precursor for dinitroaniline herbicides (such as trifluralin and ethalfluralin) [1] and as a versatile intermediate for synthesizing complex pharmaceuticals and polyhalogenated benzotrifluorides [2]. Its commercial value lies in its ability to undergo rapid, high-yield amination and denitrative chlorination under relatively mild conditions compared to less substituted analogs.

Attempting to substitute 4-chloro-3,5-dinitrobenzotrifluoride with closely related analogs, such as 4-chloro-3-nitrobenzotrifluoride or 1-chloro-2,4-dinitrobenzene (CDNB), fundamentally compromises both chemical processability and downstream product efficacy. The absence of the second nitro group in mono-nitro analogs drastically reduces the electrophilicity of the ring, necessitating significantly harsher SNAr conditions that can lead to degradation, lower yields, and increased toxic byproducts [1]. Furthermore, replacing the trifluoromethyl group with a hydrogen atom (as in CDNB) not only decreases the SNAr reaction rate by over an order of magnitude[2] but also eliminates the critical lipophilic CF3 moiety required for the biological activity of downstream agrochemicals. Consequently, for workflows targeting specific dinitroaniline or trifluoromethylated structures, this exact compound is non-interchangeable.

Accelerated SNAr Kinetics via para-Trifluoromethyl Activation

The SNAr reactivity of 4-chloro-3,5-dinitrobenzotrifluoride is exceptionally high due to the synergistic electron-withdrawing effects of the two nitro groups and the para-trifluoromethyl group. Kinetic studies on anilino-dechlorination demonstrate that the presence of the -CF3 group significantly stabilizes the Meisenheimer intermediate through delocalization of the negative charge. When compared to the standard SNAr substrate 1-chloro-2,4-dinitrobenzene (CDNB), 4-chloro-3,5-dinitrobenzotrifluoride exhibits a dramatic acceleration in reaction rate [1].

Evidence DimensionRelative SNAr reaction rate (k_target / k_comparator)
Target Compound Data~62-fold rate acceleration (k_rel ≈ 62)
Comparator Or Baseline1-Chloro-2,4-dinitrobenzene (CDNB) (Baseline k_rel = 1)
Quantified Difference62x faster anilino-dechlorination
ConditionsReaction with aniline derivatives in methanol at 30°C

This massive kinetic advantage allows for amination under much milder conditions, reducing energy consumption and minimizing thermal degradation in industrial synthesis.

Superior Reactivity in Denitrative Chlorination for Polyhaloarenes

Beyond SNAr, the dual nitro groups of 4-chloro-3,5-dinitrobenzotrifluoride uniquely activate the aromatic ring for catalytic denitrative chlorination, a process used to manufacture valuable polyhalogenated intermediates like 3,4,5-trichlorobenzotrifluoride. Under Friedel-Crafts conditions, 4-chloro-3,5-dinitrobenzotrifluoride achieves near-quantitative conversion. In stark contrast, the mono-nitro analog, 4-chloro-3-nitrobenzotrifluoride, exhibits extreme resistance to this transformation, yielding less than 10% conversion even after prolonged reaction times at elevated temperatures [1].

Evidence DimensionConversion rate to chlorinated product
Target Compound Data90% completion to 3,4,5-trichlorobenzotrifluoride
Comparator Or Baseline4-Chloro-3-nitrobenzotrifluoride (8.2% conversion to 3,4-dichlorobenzotrifluoride)
Quantified Difference>10-fold higher conversion efficiency
ConditionsCl2 gas, S2Cl2/FeCl3 catalyst, 180°C (target) vs 118-156°C for 13.5h (comparator)

Buyers targeting complex polychlorinated benzotrifluorides must procure the dinitro precursor, as the mono-nitro analog is virtually inert to denitrative chlorination.

High-Yield, Mild-Condition Precursor for Dinitroaniline Herbicides

4-Chloro-3,5-dinitrobenzotrifluoride is the mandatory late-stage electrophile for synthesizing trifluralin and related dinitroaniline herbicides. Its highly activated chlorine atom allows for rapid, quantitative N,N-dialkylation using secondary amines like dipropylamine without the need for extreme temperatures or high-pressure reactors. Industrial protocols demonstrate that the amination proceeds smoothly in mild aqueous base, achieving complete conversion in just 2.5 hours [1]. A less activated precursor would require forcing conditions, leading to lower yields and increased formation of toxic nitrosamine byproducts.

Evidence DimensionProcess conditions for quantitative amination
Target Compound DataComplete conversion at 60°C in 2.5 hours
Comparator Or BaselineUnactivated or mono-nitro chlorobenzenes (require >100°C, high pressure, or prolonged times)
Quantified DifferenceEnables low-temperature (60°C) aqueous processing
ConditionsAqueous NaOH (1-20%), dipropylamine, 60°C for 2.5 hours

Procurement of this specific dinitro-precursor is essential to maintain the high throughput, low energy cost, and high purity required in commercial agrochemical manufacturing.

Synthesis of Dinitroaniline Agrochemicals

This compound is the definitive choice for manufacturing pre-emergent herbicides such as trifluralin and ethalfluralin. The specific substitution pattern is non-negotiable for the final product's biological efficacy, and its high SNAr reactivity enables mild, high-yield amination at scale[1].

Production of Polyhalogenated Benzotrifluorides

It serves as a highly reactive substrate in catalytic denitrative chlorination to produce 3,4,5-trichlorobenzotrifluoride and other multi-halogenated intermediates for advanced materials and pharmaceuticals, succeeding where mono-nitro analogs fail [2].

Development of Antileishmanial Agents

Utilized as a core building block (often referred to as chloralin) in medicinal chemistry programs targeting microtubule inhibition in Leishmania species, leveraging the unique steric and electronic properties of the dinitro-trifluoromethyl-aryl motif[3].

Kinetic Benchmarking in Physical Organic Chemistry

Employed as a premier, highly activated model substrate for studying SNAr reaction mechanisms, Meisenheimer complex stability, and substituent effects, due to its exceptionally fast reaction rates compared to standard chlorodinitrobenzenes [4].

Physical Description

4-chloro-3,5-dinitro-alpha,alpha,alpha-trifluorotoluene appears as yellow crystals. (NTP, 1992)
DryPowde

XLogP3

2.5

LogP

2.5 (LogP)

Melting Point

133 to 136 °F (NTP, 1992)
57.0 °C

UNII

T97IUB50MN

GHS Hazard Statements

Aggregated GHS information provided by 103 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H310 (44.66%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H311 (54.37%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (61.17%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (60.19%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (59.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

393-75-9

Wikipedia

4-chloro-3,5-dinitrobenzotrifluoride

Methods of Manufacturing

REACTION OF P-CHLOROTOLUENE WITH HYDROGEN FLUORIDE TO PRODUCE 4-TRIFLUOROMETHYLCHLOROBENZENE, WHICH IS THEN REACTED WITH NITRIC AND SULFURIC ACIDS

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)-: ACTIVE
3,5-DINITRO-4-CHLORO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE (DNCTT) IS INTERMEDIATE IN SYNTHESIS OF THE HERBICIDE TRIFLURALIN.

Dates

Last modified: 08-15-2023

Microtubule inhibitors as a potential treatment for malaria

Barbara Kappes, Petra Rohrbach
PMID: 17683277   DOI: 10.2217/17460913.2.4.409

Abstract

The spread of parasitic resistance has necessitated the development of new drugs and drug targets for the treatment of malaria. Microtubules, which have gained outstanding importance as target molecules for the development of anticancer drugs, are likely to be potent antimalarial targets. The clinical implementation of microtubule inhibitors has given rise to a detailed mechanistic understanding of their interaction with tubulin on the molecular level and their effects on the cellular level. By comparison, our knowledge on Plasmodium falciparum, the causative agent of the most severe form of malaria, is rather poor. This article gives an overview on the microtubule inhibitors that have been explored in the parasite, reviews their effects on parasite growth and assesses their potential as novel antimalarials.


In vitro effects of substituted toluenes on mitochondria isolated from rat liver

C M Schiller
PMID: 7426056   DOI: 10.1016/0006-2952(80)90353-6

Abstract




Purification, characterization, and drug susceptibility of tubulin from Leishmania

K A Werbovetz, J J Brendle, D L Sackett
PMID: 10029309   DOI: 10.1016/s0166-6851(98)00146-7

Abstract

Past work suggests that tubulin from kinetoplastid parasites may present an excellent drug target. To explore this possibility, tubulin was purified on a milligram scale from Leishmania mexicana amazonensis promastigotes by sonication, DEAE-Sepharose chromatography, and one cycle of assembly-disassembly. Purified leishmanial tubulin is recognized by commercially available anti-tubulin antibodies and displays concentration dependent assembly in vitro. The vinca site agents vinblastine, maytansine, and rhizoxin bind to leishmanial tubulin as assessed by the quenching of intrinsic tubulin fluorescence and the alteration of the proteins reactivity with the sulfhydryl-specific reagent 5,5'-dithiobis(2-nitrobenzoic acid). They also interfere with the assembly of leishmanial tubulin at low micromolar concentrations. Electrophilic compounds such as phenyl arsenoxide and 4-chloro-3,5-dinitro-alpha,alpha,alpha-trifluorotoluene (chloralin), which are of interest as traditional and experimental antiparasitic agents, respectively, inhibit the assembly of leishmanial tubulin in vitro as well. Colchicine-site agents and trifluralin, on the other hand, have little or no effect on leishmanial tubulin in these assays. Maytansine, taxol, and the electrophiles block the growth of Leishmania donovani amastigote-like forms in vitro at low ( <1 microM) concentrations, while colchicine site agents, trifluralin, vinblastine, and rhizoxin are at least two orders of magnitude less toxic to the parasite.


Flow cytometry analysis of the effect of allopurinol and the dinitroaniline compound (Chloralin) on the viability and proliferation of Leishmania infantum promastigotes

S W Kamau, R Nunez, F Grimm
PMID: 11299045   DOI: 10.1186/1471-2210-1-1

Abstract

Leishmaniasis is a major parasitic disease in the tropical regions. However, Leishmania infantum has recently emerged as a very important cause of opportunistic infections for individuals positive for human immunodeficiency virus (HIV). However, there is a lack of in vitro tests for assessing the effect of anti-parasitic drugs on the viability and proliferation of Leishmania infantum. The aim of this study is to assess the efficacy of anti-parasitic drugs like allopurinol and Chloralin on the viability and proliferation of L. infantum promastigotes by utilizing two complementary flow cytometric approaches after exposure of the promastigotes to various concentrations of the drugs.
The density of the cultures in the presence and absence of allopurinol was determined by haemocytometer enumeration. The two flow cytometric approaches used to monitor the drug effect were: (i) a quantitative method to measure cell division using 5-,6-carboxyfluorescein diacetate succinimidyl ester (CFSE) staining and (ii) evaluation of cell viability by dual-staining with the membrane-permeable nuclear stain, SBRY-14 and propidium iodide. It was found that concentrations of allopurinol above 50 microg/ml yielded a clear decrease in the proliferation rate of the promastigotes. However, the viability results showed that about 46.8% of the promastigotes incubated in the presence of 800 microg/ml of allopurinol were still alive after 96 hours. In sharp contrast, more than 90% of promastigotes treated with Chloralin 10 microM (2.7 microg/ml) were dead after 48 hours of treatment. These flow cytometric findings suggest that allopurinol has a leishmaniostatic effect while the dinitroaniline compound (Chloralin) has a leishmaniocidal effect against promastigotes.
The flow cytometric data on proliferation and viability were consistent with results obtained from haemocytometer counts and allowed us to develop a model for assessing in vitro the effects of medicaments like allopurinol and chloralin on L. infantum promastigotes on a cellular level.


Hematotoxic effects in the rat of a toluene dinitro derivative after short-term exposure

C Guastadisegni, A Mantovani, C Ricciardi, A V Stazi, D Maffi, A M Salvati
PMID: 2714217   DOI: 10.1016/0147-6513(89)90005-5

Abstract

3,5-Dinitro-4-chloro-alpha,alpha,alpha-trifluorotoluene (DNCTT) is an intermediate in the synthesis of dinitroaniline herbicides and was involved in an episode of ground water pollution in 1977. The compound presents a high environmental persistence, which may have possible implications concerning public health. In one experiment male Sprague-Dawley rats were administered DNCTT for 3 days at a dose level of 150 mg/kg body wt by oral gavage. Groups of rats were sacrificed up to 10 days after the end of the administration, at 2-day intervals. Methemoglobin was increased up to Day 7; white blood cells were also increased both in peripheral blood and in bone marrow smears. Spleen relative weights were observed to increase slightly at Days 7 and 10; microscopic examination revealed marked congestion with an increased density of the spleen's white pulp. In a similar scheduled experiment, but at a dose level of 300 mg/kg body wt, the bone marrow white cell series were not affected initially, but were affected after 3 days at the end of the administration. DNCTT has a definite effect on white cells.


Hematotoxic effects of 3,5-dinitro-4-chloro-alpha,alpha,alpha-trifluorotoluene, a water contaminant

C Guastadisegni, D Hall, A Macrí
PMID: 3792263   DOI: 10.1016/0147-6513(86)90045-x

Abstract

Three short-term studies of 7, 14, and 21 days, respectively, were made to investigate the nature of the anemia induced in rats by 3,5-dinitro-4-chloro-alpha,alpha,alpha-trifluorotoluene (DNCTT). This compound is an intermediate in the synthesis of dinitroaniline herbicides and was detected as a contaminant of a water-bearing stratum in northern Italy. DNCTT was mixed in a powdered rodent diet at a level of 2000 ppm and administered to Wistar-derived rats. DNCTT was shown to produce a hemolytic anemia of rapid onset; packed cell volume and hemoglobin concentration were decreased at all three treatment periods. Methemoglobin and reticulocyte count were increased in all the treated groups. The relative organ weights of the spleen and the liver were increased compared to those of the control groups. Spleen enlargement was also evident at the macroscopic examination, whereas the liver appearance was normal. Pearl's Prussian blue staining performed on the spleen and liver was highly positive in the spleen of treated rats, but no iron deposition was detected in the liver of treated rats.


Preliminary Results, Perspectives, and Proposal for a Screening Method of

Laura Morello, Tommaso Tiroli, Francesca Aretino, Stefano Morandi, Diego Breviario
PMID: 31871079   DOI: 10.1128/AAC.01392-19

Abstract

Microorganisms belonging to the genus
are achlorophyllous microalgae, occasionally behaving as environmental pathogens that cause severe mastitis in milk cows, as well as localized or systemic infections in humans and animals. Among the different species belonging to the genus,
genotype 2 (recently reclassified as
) and
are most commonly associated with bovine mastitis. To date, no pharmacological treatment is available to cure protothecal mastitis, and infected animals must be quarantined to avoid spreading the infection. The few antibiotic and antifungal drugs effective
against
give poor results
This failure is likely due to the lack of specificity of such drugs. As microalgae are more closely related to plants than to bacteria or fungi, an alternative possibility is to test molecules with herbicidal properties, in particular, antimicrotubular herbicides, for which plant rather than animal tubulin is the selective target. Once a suitable test protocol was set up, a panel of 11 antimicrotubular agents belonging to different chemical classes and selective for plant tubulin were tested for the ability to inhibit growth of
cells
Two dinitroanilines, dinitramine and chloralin, showed strong inhibitory effects on
at low micromolar concentrations, with half-maximal inhibitory concentrations (IC
) of 4.5 and 3 μM, respectively, while both
genotype 1 (now reclassified as
) and
showed susceptibility to dinitramine only, to different degrees. Suitable screening protocols for antimitotic agents are suggested.


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